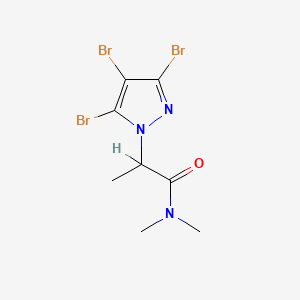
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide is a chemical compound with the molecular formula C9H12Br3N3O It is characterized by the presence of a pyrazole ring substituted with three bromine atoms and a dimethylamino group attached to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide typically involves the bromination of a pyrazole precursor followed by the introduction of the dimethylamino and propanamide groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated pyrazole with dimethylamine and a propanamide derivative under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Applications De Recherche Scientifique
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyrazole ring may facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biological processes. The dimethylamino group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparaison Avec Des Composés Similaires
- N,N-diallyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
- N,N-dipropyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
- N-methyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
Comparison: N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature can influence its reactivity, solubility, and biological activity compared to similar compounds with different alkyl groups or substitution patterns .
Propriétés
Numéro CAS |
34157-48-7 |
|---|---|
Formule moléculaire |
C8H10Br3N3O |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H10Br3N3O/c1-4(8(15)13(2)3)14-7(11)5(9)6(10)12-14/h4H,1-3H3 |
Clé InChI |
YRTVPMMOMWZNEU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)Br |
SMILES canonique |
CC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)Br |
Key on ui other cas no. |
34157-48-7 |
Synonymes |
3,4,5-tribromo-N,N,alpha-trimethyl-1H-pyrazole-1- acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















